

# Application of Bavdegalutamide (ARV-110) in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | AR ligand-38 |           |
| Cat. No.:            | B15542387    | Get Quote |

### Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. While second-generation anti-androgen therapies like enzalutamide and abiraterone are initially effective, resistance often develops through mechanisms such as AR gene amplification, point mutations, and the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain. To overcome these resistance mechanisms, a novel therapeutic strategy, proteolysis-targeting chimeras (PROTACs), has emerged.

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Bavdegalutamide in CRPC models. While the specific term "AR ligand-38" was not identified in extensive searches, Bavdegalutamide (ARV-110) is a well-characterized ARtargeting PROTAC and serves as a representative molecule for this class of therapeutics.

# **Mechanism of Action**

Bavdegalutamide is a heterobifunctional molecule comprising a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] [3] This dual binding induces the formation of a ternary complex between the AR protein, Bavdegalutamide, and the E3 ligase. This proximity facilitates the poly-ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[2] Unlike traditional inhibitors that







merely block AR function, Bavdegalutamide eliminates the AR protein, thereby inhibiting both ligand-dependent and independent signaling pathways and overcoming resistance mechanisms associated with AR overexpression and mutation.[2][4]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of Bavdegalutamide (ARV-110) in Castration-Resistant Prostate Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542387#application-of-ar-ligand-38-in-castration-resistant-prostate-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com